molecular formula C11H15N B3025476 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 57414-68-3

5,7-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3025476
CAS RN: 57414-68-3
M. Wt: 161.24 g/mol
InChI Key: KURFMLFOFWQBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroquinoline . Tetrahydroquinolines are an important class of compounds in medicinal chemistry, with various biological activities against different pathogens and neurodegenerative disorders .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Zubkov et al. (2007) explored the reaction of dimethyl acetylenedicarboxylate with derivatives of 2-furyl-1,2,3,4-tetrahydroquinoline, yielding diastereoisomeric products useful in synthetic chemistry (Zubkov et al., 2007).
    • Bunce et al. (2013) discussed the use of Lewis Acid-promoted Friedel-Crafts Cyclizations for the synthesis of tetrahydroquinolines with gem-dimethyl substituents, noting their potential in treating type-2 diabetes (Bunce et al., 2013).
  • Catalysis and Asymmetric Reactions :

    • Chelucci et al. (1998) synthesized hydroxy and thiol derivatives of tetrahydroquinoline for use in enantioselective reactions, achieving significant enantioselectivity in certain chemical processes (Chelucci et al., 1998).
  • Structural and Molecular Analysis :

    • Research by Rudenko et al. (2013) on methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate contributed to understanding the molecular structures of tetrahydroquinoline derivatives (Rudenko et al., 2013).
  • Potential Biological Activity :

    • Jo et al. (2016) identified 1,2,3,4-tetrahydroquinolines as potent inhibitors of NF-κB transcriptional activity, implying a role in cancer therapeutics (Jo et al., 2016).
  • Green Chemistry Applications :

    • A study by Siddekha et al. (2014) demonstrated the synthesis of tetrahydroquinolines using an environmentally friendly one-pot, four-component process in an aqueous medium, emphasizing green chemistry principles (Siddekha et al., 2014).

Safety And Hazards

Safety measures for handling 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Future research directions could include further investigation into the biochemical and physiological effects of 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline, as well as its potential therapeutic applications. Additionally, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-6-9(2)10-4-3-5-12-11(10)7-8/h6-7,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURFMLFOFWQBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCNC2=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30529294
Record name 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

57414-68-3
Record name 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
5,7-Dimethyl-1,2,3,4-tetrahydroquinoline

Citations

For This Compound
3
Citations
P Ribelles, V Sridharan, M Villacampa… - Organic & …, 2013 - pubs.rsc.org
The CAN-catalyzed reaction between 3,5-disubstituted anilines, vinyl ethers and aromatic aldehydes leads to trans-2-aryl-4-arylaminotetrahydroquinolines, in an AA′BC sequential …
Number of citations: 24 pubs.rsc.org
SX Cai, ZL Zhou, JC Huang… - Journal of medicinal …, 1996 - ACS Publications
A series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) was synthesized and evaluated for antagonism of NMDA receptor glycine site. Glycine site affinity was determined …
Number of citations: 62 pubs.acs.org
Y Shoji, K Takahashi, M Ohta, M Kasai… - Bioorganic & medicinal …, 2009 - Elsevier
A novel series of indoline-based acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors with a methanesulfonamide group at the 5-position were synthesized and their lipophilicity and …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.